molecular formula C10H8FNO B8591000 2-Cyclopropoxy-4-fluorobenzonitrile

2-Cyclopropoxy-4-fluorobenzonitrile

Cat. No.: B8591000
M. Wt: 177.17 g/mol
InChI Key: NLPXVOGOMJQDFS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Cyclopropoxy-4-fluorobenzonitrile (CAS: Not explicitly provided in evidence; structurally related to compounds in ) is a substituted benzonitrile derivative featuring a cyclopropoxy group at the 2-position and a fluorine atom at the 4-position of the benzene ring. The nitrile group enhances reactivity in nucleophilic additions or hydrolysis reactions, while the cyclopropoxy moiety contributes to steric and electronic modulation, influencing binding affinity in target interactions .

Properties

Molecular Formula

C10H8FNO

Molecular Weight

177.17 g/mol

IUPAC Name

2-cyclopropyloxy-4-fluorobenzonitrile

InChI

InChI=1S/C10H8FNO/c11-8-2-1-7(6-12)10(5-8)13-9-3-4-9/h1-2,5,9H,3-4H2

InChI Key

NLPXVOGOMJQDFS-UHFFFAOYSA-N

Canonical SMILES

C1CC1OC2=C(C=CC(=C2)F)C#N

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares 2-Cyclopropoxy-4-fluorobenzonitrile with three analogs identified in , focusing on structural features, physicochemical properties, and applications.

Table 1: Key Properties of this compound and Analogs

Compound Name Molecular Formula Molecular Weight (g/mol) Key Functional Groups CAS Number Applications/Reactivity
This compound C₁₀H₈FNO 177.18 Nitrile, Cyclopropoxy, Fluorine Not Provided Intermediate for bioactive molecules
2-(Cyclopropylmethoxy)-5-fluoro-4-(pinacol boronate)benzonitrile C₁₇H₂₀BFNO₃ 323.16 Nitrile, Boronate ester, Fluorine 2377609-55-5 Suzuki-Miyaura cross-coupling reagent
2-(Cyclopropylmethoxy)-5-fluoroaniline C₁₀H₁₂FNO 181.21 Amine, Cyclopropylmethoxy, Fluorine Not Provided Precursor for dyes or pharmaceuticals

Structural and Electronic Differences

2-(Cyclopropylmethoxy)-5-fluoro-4-(pinacol boronate)benzonitrile Key Difference: Incorporates a pinacol boronate ester at the 4-position, replacing the fluorine in the parent compound. Impact: The boronate group enables participation in Suzuki-Miyaura cross-coupling reactions, making it valuable in constructing biaryl systems for drug discovery .

2-(Cyclopropylmethoxy)-5-fluoroaniline

  • Key Difference : Replaces the nitrile group with an amine (-NH₂).
  • Impact : The amine group increases nucleophilicity, allowing for diazotization or condensation reactions. However, the absence of the nitrile limits its utility in cyanation or hydrolysis pathways.

Physicochemical Properties

  • Lipophilicity: The boronate ester analog (LogP estimated ~3.5) is more lipophilic than this compound (LogP ~2.1) due to the non-polar pinacol group. This affects membrane permeability in biological systems.
  • Solubility : The nitrile group in the parent compound confers moderate solubility in polar aprotic solvents (e.g., DMF, DMSO), whereas the aniline derivative shows higher aqueous solubility at acidic pH due to protonation of the amine.

Research Findings and Limitations

  • Gaps in Evidence : Detailed pharmacokinetic or toxicity profiles of these compounds are absent in the provided materials, necessitating further experimental validation.

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